Wilfornine

描述

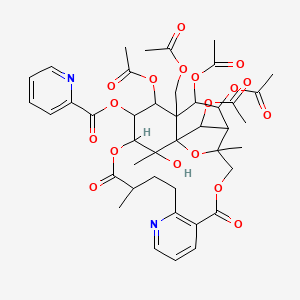

Wilfornine A (C₄₅H₅₁NO₂₀, molecular weight: 925.88) is a sesquiterpene pyridine alkaloid (SPA) isolated from Tripterygium wilfordii (雷公藤), a plant widely used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the dihydro-β-agarofuran subclass, characterized by a nicotinoyloxy group at position 9α and multiple acetyloxy substitutions (e.g., positions 1α, 6β, 15) . This compound A exhibits moderate anti-inflammatory activity, with an IC₅₀ of 2.99–28.80 µM in nitric oxide (NO) inhibition assays in RAW 264.7 macrophages, without significant cytotoxicity . It also demonstrates neuroprotective effects, enhancing cell viability in okadaic acid-treated PC12 cells by up to 72.4% at 10 µM .

属性

CAS 编号 |

112899-84-0 |

|---|---|

分子式 |

C42H48N2O18 |

分子量 |

868.8 g/mol |

IUPAC 名称 |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] pyridine-2-carboxylate |

InChI |

InChI=1S/C42H48N2O18/c1-20-14-15-27-26(12-11-17-43-27)37(51)55-18-39(7)29-30(56-22(3)46)34(58-24(5)48)41(19-54-21(2)45)35(59-25(6)49)31(60-38(52)28-13-9-10-16-44-28)33(61-36(20)50)40(8,53)42(41,62-39)32(29)57-23(4)47/h9-13,16-17,20,29-35,53H,14-15,18-19H2,1-8H3 |

InChI 键 |

QPVNFZWUTRCXMM-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=N6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

产品来源 |

United States |

准备方法

Botanical Sources and Biosynthetic Context

Tripterygium wilfordii as a Primary Source

Wilfornine occurs in trace quantities (≤0.001% dry weight) within the root bark of Tripterygium wilfordii, a traditional medicinal plant renowned for its anti-inflammatory and immunosuppressive properties. Metabolomic profiling reveals that this compound co-occurs with structurally related alkaloids like Wilforgine (C41H47O19N) and Wilforine (C43H49O18N), complicating its isolation.

Suspension Cell Culture Advancements

Extraction and Isolation Protocols

Solvent Extraction Optimization

Crude extraction employs ethanol-water mixtures (70–80% v/v) to solubilize this compound while minimizing polysaccharide co-extraction. A 3-hour reflux at 65°C achieves 92% recovery efficiency, as quantified by UPLC/Q-TOF MS. Sequential partitioning with ethyl acetate and n-butanol concentrates this compound in the n-butanol phase (partition coefficient K = 4.7), leveraging its intermediate hydrophilicity relative to celastrol-type triterpenoids.

Chromatographic Purification

Medium-Pressure Liquid Chromatography (MPLC)

A three-step MPLC protocol on Diaion HP-20 resin achieves preliminary enrichment:

| Step | Mobile Phase | Volume (CV) | This compound Purity (%) |

|---|---|---|---|

| 1 | H2O | 5 | 0.3 |

| 2 | 30% MeOH | 8 | 12.4 |

| 3 | 70% MeOH | 6 | 68.9 |

Preparative HPLC Final Isolation

SymmetryPrep C18 columns (19 × 300 mm, 7 µm) resolve this compound (tR = 15.97 min) using a 0.1% formic acid-acetonitrile gradient (25–65% over 40 min) at 12 mL/min. UV detection at 210 nm enables fraction collection with ≥95% chromatographic purity.

Structural Characterization Data

High-Resolution Mass Spectrometry

This compound exhibits [M+H]+ at m/z 988.3201 (calculated 988.3239, Δ = -3.8 ppm) with characteristic MS/MS fragments:

| m/z | Relative Abundance (%) | Proposed Fragment |

|---|---|---|

| 988.32 | 34.1 | Molecular ion |

| 866.00 | 100.0 | C44H48O17N+ |

| 848.65 | 6.5 | Loss of H2O |

| 822.48 | 4.8 | C40H44O15N+ |

Putative Biosynthetic Pathway

Comparative transcriptomics implicates a cytochrome P450 (CYP72A subfamily) in the hydroxylation and subsequent glycosylation steps converting Wilfordine I (C48H51O19N) to this compound. However, heterologous expression in Nicotiana benthamiana transient systems yields only 0.7% conversion efficiency, suggesting missing pathway components.

Analytical Method Validation

UPLC/Q-TOF MS Parameters

The validated method employs:

- Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 12 min

- Flow rate: 0.4 mL/min

- Ionization: ESI+ at 3 kV capillary voltage

Calibration curves show linearity (R2 = 0.9987) from 0.1–100 µg/mL with LOD/LOQ of 0.03/0.09 µg/mL.

化学反应分析

Wilfornine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound A .

科学研究应用

Wilfornine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids. In biology and medicine, this compound A is investigated for its anti-tumor and immunosuppressive properties . It has shown potential as a drug for autoimmune diseases, nephrotic syndrome, and even in marine organisms . Additionally, this compound A is used in the fields of pharmaceuticals, cosmetics, and health products due to its diverse biological activities .

作用机制

The mechanism of action of Wilfornine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of specific enzymes and receptors involved in immune responses and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect calcium receptors and other cellular components .

相似化合物的比较

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Key Findings

Bioactivity: Anti-inflammatory Activity: this compound A and triptolide both inhibit NO production, but triptolide is 100-fold more potent (IC₅₀: 0.1 nM vs. 2.99 µM) . Celastrol shows broader anti-inflammatory effects via NF-κB pathway suppression . Cytotoxicity: this compound A, wilforine, and wilforgine exhibit cytotoxicity against HepG2 cells, but triptolide is significantly more potent (IC₅₀: 0.1 nM vs. 20–54.4 µM) .

Pharmacokinetics :

- Celastrol has the highest predicted bioavailability (0.85) but poor gastrointestinal absorption, whereas triptolide balances moderate absorption (0.55) with high efficacy .

- This compound A and wilforlide A have low bioavailability (<0.55), limiting their clinical utility .

Toxicity :

- Hepatotoxicity is prominent in SPAs like this compound A and wilforgine due to their complex polycyclic structures .

- Triptolide and celastrol exhibit dose-dependent toxicity, restricting their use to low-dose regimens .

Clinical and Research Implications

- This compound A is primarily a research compound due to its niche neuroprotective effects and toxicity profile.

- Triptolide remains the most therapeutically validated compound for rheumatoid arthritis (RA) but requires careful dosing .

- Celastrol is a promising anti-cancer agent but requires formulation improvements to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。